molecular formula C17H13FN2OS B2876243 2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol CAS No. 602290-76-6

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol

Cat. No.: B2876243
CAS No.: 602290-76-6
M. Wt: 312.36
InChI Key: DTIQMRDGNSUULC-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted with a phenyl group at the 6-position and a 4-fluorobenzylsulfanyl group at the 2-position. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl and 4-fluorobenzylsulfanyl substituents might also participate in or influence these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the fluorine atom could impact its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally related to 2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol have been detailed in research, highlighting their potential in developing novel therapeutic agents. For example, a study on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor imaging via positron emission tomography suggests the utility of structurally similar compounds in neuroscience and pharmacological research (Fookes et al., 2008). Similarly, the design and synthesis of novel pyrimidine derivatives as anti-inflammatory and analgesic agents indicate the relevance of such compounds in addressing inflammatory conditions and pain management (Muralidharan, James Raja, & Deepti, 2019).

Antimicrobial and Antitubercular Applications

Several studies have highlighted the antimicrobial and antitubercular potential of compounds akin to this compound. Research into benzocoumarin-pyrimidine hybrids has shown promising antitubercular activity, suggesting potential applications in combating tuberculosis, a significant global health challenge (Reddy, Hosamani, & Devarajegowda, 2015).

Anticancer Research

The exploration of fluorinated coumarin-pyrimidine hybrids as potent anticancer agents further exemplifies the importance of such compounds in developing new cancer therapies. Microwave-assisted synthesis of these hybrids has demonstrated significant cytotoxicity against human cancer cell lines, indicating their potential as novel anticancer drugs (Hosamani, Reddy, & Devarajegowda, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Many pyrimidine derivatives exhibit biological activity and are used as pharmaceuticals or agrochemicals .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrimidine derivatives is an active area of research due to their wide range of biological activities. Future research could explore the potential applications of this compound in pharmaceutical or material science .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-12(7-9-14)11-22-17-19-15(10-16(21)20-17)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIQMRDGNSUULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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